1-Nonen-3-ol
Overview
Description
1-Nonen-3-ol, also known as hexylvinylcarbinol or 1-vinylheptanol, is an organic compound with the molecular formula C₉H₁₈O. It is a clear, colorless liquid with a characteristic odor. This compound is part of the aliphatic alcohol family and is used in various applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonen-3-ol can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of nonene.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an aldehyde.
Industrial Production Methods
Industrial production of this compound often involves the hydration of nonene using a solid acid catalyst in a continuous flow reactor. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Nonen-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Nonanal
Reduction: Nonane
Substitution: Nonyl chloride
Scientific Research Applications
1-Nonen-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential pheromonal activity in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances and flavorings
Mechanism of Action
The mechanism of action of 1-Nonen-3-ol involves its interaction with specific molecular targets. In biological systems, it may act on olfactory receptors, influencing behavior in insects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with G-protein-coupled receptors .
Comparison with Similar Compounds
1-Nonen-3-ol can be compared with other similar compounds such as:
1-Octen-3-ol: Similar in structure but with one less carbon atom. It is also used in fragrances and has a mushroom-like odor.
1-Hepten-3-ol: Another similar compound with two fewer carbon atoms, used in flavorings and fragrances.
1-Decen-3-ol: Similar but with one more carbon atom, used in similar applications.
This compound is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
non-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPJMHAPOQKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865023 | |
Record name | 1-Nonen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
195.00 °C. @ 760.00 mm Hg | |
Record name | 1-Nonen-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21964-44-3 | |
Record name | 1-Nonen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21964-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021964443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nonen-3-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102782 | |
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Record name | 1-Nonen-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nonen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Non-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-NONEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GKA6U7Q9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Nonen-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Nonen-3-ol based on the provided research papers?
A1: The provided research focuses on this compound as a volatile organic compound found in various natural sources. Specifically, it has been identified as a significant component in the aroma profile of silver carp meat [], the flower of Rhododendron calophytum Franch [], and Cynanchum stauntonii []. These studies primarily focus on its identification and quantification using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Q2: What is the sensory perception associated with this compound?
A2: this compound is often described as having an earthy and mushroom-like odor []. This characteristic makes it a contributor to the overall aroma profile of the various natural sources where it's found.
Q3: Can you elaborate on the role of this compound in the aroma profile of silver carp meat?
A3: In silver carp meat, this compound was identified as a major volatile component, accounting for 18.95% of the total volatile compounds detected []. The researchers suggested that this compound contributes to the characteristic aroma of the fish, alongside other identified aldehydes that impart "offensive smells" commonly associated with freshwater fish.
Q4: Are there any synthetic routes for this compound discussed in the research?
A4: Yes, one of the papers [] outlines a synthetic route for a derivative of this compound, specifically 2-Methoxymethoxy-1-nonen-3-ol. This method involves a regio- and stereoselective intramolecular hydrosilylation of α-hydroxy enol ethers. While this specific research focuses on a derivative, it suggests potential pathways for synthesizing this compound itself.
Q5: What analytical techniques are commonly employed to study this compound?
A5: The research highlights the use of GC-MS as a powerful tool for identifying and quantifying this compound in complex mixtures [, , ]. This technique allows for the separation of different volatile compounds based on their physical and chemical properties, followed by identification using their mass spectra. Additionally, HS-SPME is often used as a sample preparation technique to extract volatile compounds like this compound from complex matrices before analysis [].
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